trans-Diethyl Stilbestrol Acetate
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Overview
Description
trans-Diethyl Stilbestrol Acetate: is a synthetic nonsteroidal estrogen derivative belonging to the stilbene family. It is structurally related to diethylstilbestrol, a compound historically used for various medical purposes, including hormone therapy and cancer treatment. The acetate ester form enhances its stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Diethyl Stilbestrol Acetate typically involves the esterification of trans-Diethyl Stilbestrol with acetic anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including spectroscopic and chromatographic analysis .
Chemical Reactions Analysis
Types of Reactions: trans-Diethyl Stilbestrol Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent alcohol form.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of trans-Diethyl Stilbestrol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: trans-Diethyl Stilbestrol Acetate is used as a reagent in organic synthesis, particularly in the preparation of other estrogenic compounds. It serves as a model compound for studying the reactivity and properties of stilbene derivatives .
Biology and Medicine: In biological research, this compound is used to study estrogen receptor interactions and the effects of synthetic estrogens on cellular processes. It has been investigated for its potential anticancer properties, particularly in hormone-responsive cancers such as breast and prostate cancer .
Industry: The compound is used in the pharmaceutical industry for the development of estrogenic drugs. It also finds applications in the production of veterinary medicines and as a growth promoter in livestock .
Mechanism of Action
trans-Diethyl Stilbestrol Acetate exerts its effects by binding to estrogen receptors in target cells. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The activated receptor complex interacts with specific DNA sequences, promoting the expression of genes involved in cell growth, differentiation, and proliferation. The compound’s mechanism of action is similar to that of natural estrogens but with enhanced potency and stability due to its synthetic nature .
Comparison with Similar Compounds
Diethylstilbestrol: A nonsteroidal estrogen with similar structure and function but without the acetate ester group.
Stilbestrol: The parent compound of diethylstilbestrol, with lower estrogenic potency.
Uniqueness: trans-Diethyl Stilbestrol Acetate is unique due to its enhanced stability and bioavailability compared to its parent compound, diethylstilbestrol. The acetate ester group provides increased resistance to metabolic degradation, resulting in prolonged biological activity. This makes it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
[4-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-4-19(15-6-10-17(22)11-7-15)20(5-2)16-8-12-18(13-9-16)23-14(3)21/h6-13,22H,4-5H2,1-3H3/b20-19+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQVPGASQFBKSX-FMQUCBEESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OC(=O)C)C2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/CC)\C1=CC=C(C=C1)OC(=O)C)/C2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747623 |
Source
|
Record name | 4-[(3E)-4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66320-32-9 |
Source
|
Record name | 4-[(3E)-4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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